molecular formula C12H16ClNO4S2 B2832398 2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 100141-83-1

2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No. B2832398
CAS RN: 100141-83-1
M. Wt: 337.83
InChI Key: SCFZJFOAZSSAPL-UHFFFAOYSA-N
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Description

“2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C12H16ClNO4S2 . It has a molecular weight of 337.85 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride” consists of a benzene ring substituted with a methyl group and two sulfonyl chloride groups . One of the sulfonyl chloride groups is further substituted with a piperidine ring .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride derivatives have been explored for their antimicrobial properties. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives were synthesized and showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, highlighting the potential of these compounds in agricultural applications (Vinaya et al., 2009).

Biological Activity of Derivatives

Derivatives of 2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride have been synthesized and evaluated for biological activities. For example, O-substituted derivatives were prepared and found to exhibit significant activity against butyrylcholinesterase enzyme, indicating potential therapeutic applications (Khalid et al., 2013).

Chemical Synthesis and Structure Analysis

The compound and its derivatives are frequently used in chemical synthesis, leading to the formation of various biologically active molecules. Studies have detailed the synthesis processes and the crystal structures of specific derivatives, providing insights into their chemical properties and potential applications in material science and pharmaceuticals (Girish et al., 2008).

Sulphur-Transfer Reagent in Synthesis

2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride has been utilized as a sulphur-transfer reagent in the synthesis of sulfur–nitrogen heterocycles. This application is crucial for developing compounds with potential pharmaceutical applications, demonstrating the compound's versatility in synthetic organic chemistry (Bryce, 1984).

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of heterocyclic compounds, such as 2,5,6-trisubstituted piperidines. These synthesized compounds have significant implications in medicinal chemistry, showcasing the compound's role in the development of new therapeutic agents (Harris & Padwa, 2002).

properties

IUPAC Name

2-methyl-5-piperidin-1-ylsulfonylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-10-5-6-11(9-12(10)19(13,15)16)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFZJFOAZSSAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride

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